

Technical Guide: Structural Elucidation of Piperazine Amino-Alcohols via ESI-MS/MS

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Compound of Interest

Compound Name: *2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol*

CAS No.: 1250410-44-6

Cat. No.: B1428029

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Target Analyte: **2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol** Application Domain: Impurity Profiling, Genotoxic Impurity (GTI) Screening, Metabolite Identification Version: 2.0 (Scientific Reference)

Executive Summary

In the development of piperazine-based pharmaceuticals (e.g., antihistamines, antipsychotics), the alkylation of 2-methylpiperazine often yields regioisomeric byproducts. **2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol** (hereafter Analyte A) is a critical process impurity formed via the reaction of 2-methylpiperazine with isobutylene oxide (or equivalent synthetic equivalents).

Differentiation of this N1-substituted sterically hindered isomer from its thermodynamically favored N4-substituted regioisomer is a common analytical challenge. This guide provides a definitive fragmentation protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to establish structural identity, focusing on the diagnostic loss of the tertiary alcohol moiety and specific ring-cleavage mechanisms.

Chemical Context & Properties[1][2][3][4][5][6][7][8]

[9][10]

Property	Detail
IUPAC Name	2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol
Molecular Formula	C
	H
	N
	O
Monoisotopic Mass	172.1576 Da
Precursor Ion [M+H]	m/z 173.16
Structural Feature	Piperazine ring with a methyl group at C2; N1 is substituted with a 2-hydroxy-2-methylpropyl chain.
Key Lability	Tertiary alcohol (prone to in-source water loss).

Experimental Protocol

Sample Preparation

- Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
- Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
- Note: Avoid protic solvents without buffering if analyzing for quantitative stability, as the amino-alcohol can be reactive.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Triple Quadrupole system.[1]

- Ionization Source: ESI Positive Mode (+).

- Spray Voltage: 3.5 kV.
- Source Temperature: 350°C (High temp ensures desolvation but monitor for in-source water loss).
- Cone Voltage: 20–40 V (Keep low to preserve the molecular ion [M+H]⁺).
- Collision Energy (CE):
 - Low (10-15 eV): To observe the water loss product (m/z 155).
 - High (25-35 eV): To generate ring fragments (m/z 101, 58).

Chromatographic Separation (Isomer Resolution)

To distinguish Analyte A (N1-sub) from its N4-isomer, chromatographic resolution is required before MS detection.

- Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 μm.
- Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 15% B over 10 mins. (Shallow gradient required for polar amine separation).

Fragmentation Mechanism & Analysis

The fragmentation of Analyte A follows a distinct "Charge-Remote" and "Charge-Proximal" logic characteristic of amino-alcohols.

Primary Pathway: Dehydration (The "Signature" Loss)

The most abundant low-energy fragment arises from the neutral loss of water (18 Da) from the tertiary alcohol side chain.

- Transition: m/z 173 → m/z 155.

- Mechanism: Protonation of the hydroxyl group followed by E1-like elimination, driven by the formation of a stable tertiary carbocation or an alkene (isobutenyl group).
- Diagnostic Value: High. Confirms the presence of the free hydroxyl group.

Secondary Pathway: Side-Chain Cleavage (N-Dealkylation)

At higher collision energies, the C-N bond connecting the side chain to the piperazine ring cleaves.

- Transition: m/z 173 (or 155) \rightarrow m/z 101.
- Fragment Identity: Protonated 2-methylpiperazine [C

H

N

]

.

- Mechanism: Inductive cleavage activated by the protonated nitrogen.
- Diagnostic Value: Confirms the core piperazine structure is intact and methylated.

Tertiary Pathway: Ring Fragmentation (Retro-Diels-Alder)

The m/z 101 ion undergoes further fragmentation typical of piperazines.

- Transition: m/z 101 \rightarrow m/z 58 + 43 (neutral imine).
- Mechanism: Ring opening (Retro-Diels-Alder type) yielding [C

H

N]

(m/z 58) or [C

H

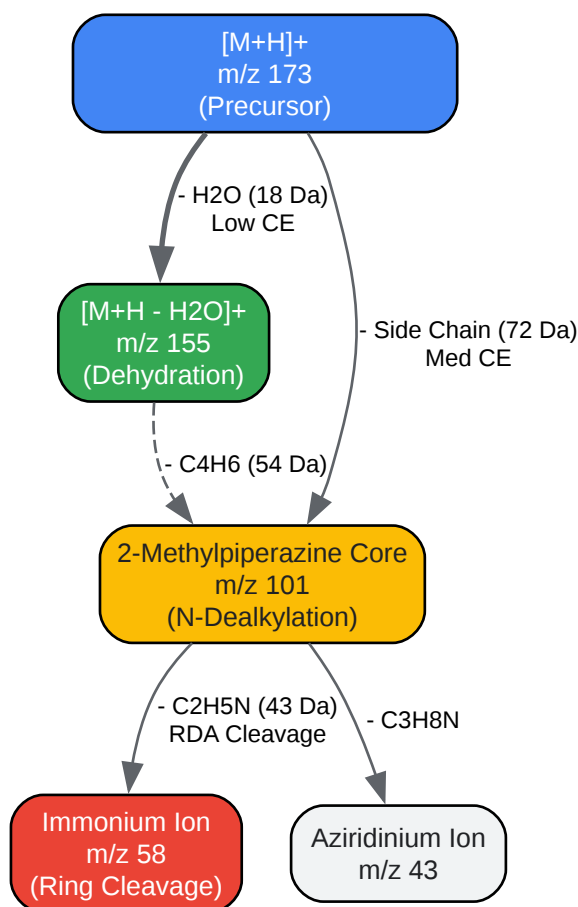
N]

(m/z 43) depending on charge retention.

- Isomer Differentiation: The ratio of m/z 58 to m/z 44 (unsubstituted ring fragment) helps distinguish the 2-methyl vs 3-methyl substitution pattern, although this is subtle and requires reference standards.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the precursor and its product ions.



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Figure 1: ESI-MS/MS Fragmentation Pathway of **2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol**. Blue indicates precursor; Green indicates the primary dehydration product; Yellow indicates the stable core fragment.

Differentiation from Regioisomers

A critical aspect of this analysis is distinguishing Analyte A (N1-substituted, 2-methyl) from Analyte B (N4-substituted, 2-methyl; often named 1-(2-hydroxy...)-3-methylpiperazine due to numbering priority).

Feature	Analyte A (N1-Sub, 2-Me)	Analyte B (N4-Sub, 2-Me / "3-Me")
Steric Environment	Hindered. The C2-methyl is adjacent to the substitution site.	Open. The C2-methyl is distal to the substitution site.
Retention Time (RP-LC)	Elutes Earlier (More polar surface area exposed/shielded differently).	Elutes Later (Typically).
Water Loss (m/z 155)	Dominant. Steric strain at N1 can promote elimination to relieve crowding.	Prominent, but may be less intense relative to precursor than in A.
Ring Fragmentation	Production of m/z 101 is identical, but secondary fragments (m/z 58) may show different intensity ratios due to specific ring-opening kinetics.	

Protocol for Confirmation:

- Run a gradient from 0% to 20% B over 15 minutes.
- Extract Ion Chromatograms (EIC) for m/z 173.16.
- The N4-substituted isomer (thermodynamically favored product of 2-methylpiperazine alkylation) is usually the major peak. The N1-substituted isomer (Analyte A) is typically the

minor impurity eluting earlier.

References

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Sources

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